molecular formula C13H22O3 B1665402 Acaterin CAS No. 144398-20-9

Acaterin

Cat. No.: B1665402
CAS No.: 144398-20-9
M. Wt: 226.31 g/mol
InChI Key: YUMHJXLSSASJGN-UHFFFAOYSA-N
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Description

Acaterin is a naturally occurring compound that belongs to the class of butenolides. It was first isolated from a strain of Pseudomonas species. This compound is known for its inhibitory effects on acyl-coenzyme A cholesterol acyltransferase, an enzyme involved in cholesterol metabolism. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of atherosclerosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acaterin involves the coupling of a five-carbon unit with octanoate. One of the key synthetic routes includes the use of a tellurium-lithium exchange reaction. This method allows for the preparation of various stereoisomers of this compound. The reaction conditions typically involve the use of γ-butyl-telluro-allylic alcohols, which undergo a tellurium-lithium exchange followed by capture with carbon dioxide .

Industrial Production Methods

Industrial production of this compound is not extensively documented, but it generally follows similar synthetic routes as those used in laboratory settings. The scalability of the tellurium-lithium exchange reaction and the availability of starting materials are crucial factors for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Acaterin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can undergo substitution reactions, particularly at the butenolide ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that retain the butenolide core structure.

Scientific Research Applications

Acaterin has a wide range of scientific research applications:

    Chemistry: this compound is used as a model compound in the study of butenolide synthesis and reactivity.

    Biology: It serves as a tool for studying enzyme inhibition, particularly acyl-coenzyme A cholesterol acyltransferase.

    Medicine: this compound’s inhibitory effects on cholesterol metabolism make it a potential therapeutic agent for treating atherosclerosis.

    Industry: this compound is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

Acaterin exerts its effects by inhibiting acyl-coenzyme A cholesterol acyltransferase. This enzyme is responsible for the esterification of cholesterol, a key step in cholesterol metabolism. By inhibiting this enzyme, this compound reduces the synthesis of cholesteryl esters, thereby lowering cholesterol levels in cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific inhibitory action on acyl-coenzyme A cholesterol acyltransferase. While other butenolides may have similar structures, this compound’s specific enzyme inhibition profile sets it apart, making it a valuable compound for therapeutic research.

Properties

IUPAC Name

4-(1-hydroxyoctyl)-2-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O3/c1-3-4-5-6-7-8-12(14)11-9-10(2)16-13(11)15/h9-10,12,14H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUMHJXLSSASJGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C1=CC(OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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